Cas no 750609-42-8 (N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide)

N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26613780
- 750609-42-8
- Z27955218
- AKOS034032933
- N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide
-
- インチ: 1S/C17H15Cl2N3OS/c1-10(2)9-22(16(23)11-7-12(18)15(19)20-8-11)17-21-13-5-3-4-6-14(13)24-17/h3-8,10H,9H2,1-2H3
- InChIKey: ZISGZSPIAAYOSH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C(N(C1=NC2C=CC=CC=2S1)CC(C)C)=O)Cl
計算された属性
- せいみつぶんしりょう: 379.0312887g/mol
- どういたいしつりょう: 379.0312887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 74.3Ų
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613780-0.05g |
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide |
750609-42-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamideに関する追加情報
Introduction to N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide (CAS No. 750609-42-8)
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide, identified by its CAS number 750609-42-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, characterized by its fused benzothiazole and pyridine moieties, which endow it with unique electronic and steric properties. The presence of multiple substituents, including chloro and methyl groups, further enhances its chemical reactivity and potential biological activity.
The structural framework of N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide positions it as a promising candidate for further exploration in medicinal chemistry. The benzothiazole ring is a well-known pharmacophore in drug discovery, often associated with antimicrobial, antiviral, and anti-inflammatory properties. Its integration with the pyridine core introduces additional functionality that can modulate receptor interactions and metabolic stability. The dichloro substitution on the pyridine ring enhances electrophilicity, making it a suitable scaffold for nucleophilic addition reactions and further derivatization.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The combination of benzothiazole and pyridine in N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide aligns with this trend, as such structures have shown promise in various preclinical studies. For instance, derivatives of benzothiazole-pyridine hybrids have been investigated for their role in inhibiting kinases and other enzymes implicated in cancer progression. The specific substitution pattern in this compound may confer selectivity for certain biological targets while minimizing off-target effects.
The synthesis of N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include the formation of the benzothiazole core through cyclization reactions followed by functional group interconversions to introduce the pyridine moiety and the amide group. The dichloro substitution can be achieved via electrophilic aromatic substitution reactions on the pyridine ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective modifications.
The pharmacological profile of N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide is under active investigation. Preliminary in vitro studies suggest that this compound exhibits moderate activity against certain bacterial strains due to its ability to disrupt bacterial cell wall synthesis. Additionally, its interaction with mammalian enzymes has been explored to assess potential toxicity profiles. These studies are crucial for evaluating the compound's suitability for further development into a lead candidate for drug discovery programs.
The impact of substituent effects on the biological activity of N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide is a key area of interest. The 5,6-dichloro group enhances binding affinity to certain enzymes by increasing electrophilicity at these positions. Meanwhile, the 2-methylpropylamino group contributes to steric hindrance and may influence solubility and metabolic stability. Computational modeling techniques such as molecular docking have been utilized to predict binding interactions between this compound and target proteins. These simulations provide valuable insights into optimizing the structure for improved pharmacokinetic properties.
In conclusion, N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)
42-
8) represents a
promising scaffold
for medicinal
chemistry research.
Its unique structural
features,
combined with
potential biological
activity,
make it an attractive
candidate for further
development.
Ongoing studies aim
to elucidate its
pharmacological profile
and explore its
therapeutic potential
in various disease
models.
As research in this
field progresses,
compounds like
this are expected to
contribute significantly
to the discovery of novel
drugs.
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